molecular formula C12H18N4OS B6537746 N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021255-19-5

N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

Cat. No. B6537746
CAS RN: 1021255-19-5
M. Wt: 266.37 g/mol
InChI Key: HYYLDXYTSCKMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide, also known as N-Desmethylclozapine, is a synthetic compound that has been used in scientific research for its pharmacological effects. N-Desmethylclozapine is an analog of clozapine, an antipsychotic drug used to treat schizophrenia and other mental disorders. N-Desmethylclozapine has been studied for its potential to act as an agonist at serotonin 5-HT2A receptors and as an antagonist at dopamine D2 receptors, both of which are involved in the regulation of behavior and cognition.

Scientific Research Applications

N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine has been studied for its potential to act as an agonist at serotonin 5-HT2A receptors and as an antagonist at dopamine D2 receptors, both of which are involved in the regulation of behavior and cognition. N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine has been used in animal studies to investigate the effects of serotonin 5-HT2A receptor agonism and dopamine D2 receptor antagonism on behavior and cognitive processes. Additionally, N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine has been used to study the effects of antipsychotic drugs on the brain and behavior.

Mechanism of Action

N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine acts as an agonist at serotonin 5-HT2A receptors and as an antagonist at dopamine D2 receptors. At serotonin 5-HT2A receptors, N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine binds to the receptor and increases the activity of the receptor, leading to an increase in the release of serotonin. At dopamine D2 receptors, N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine binds to the receptor and prevents the binding of dopamine, leading to a decrease in the activity of the receptor.
Biochemical and Physiological Effects
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine has been shown to increase the release of serotonin in the brain and to decrease the activity of dopamine D2 receptors. Additionally, N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine has been shown to have an anxiolytic effect, to reduce aggression, and to improve cognitive performance in animal models.

Advantages and Limitations for Lab Experiments

N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine has several advantages and limitations for use in laboratory experiments. One advantage is that N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine is easily synthesized from commercially available clozapine. Additionally, N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of antipsychotic drugs on the brain and behavior. However, N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine has several limitations, including its short half-life and its potential to cause side effects such as sedation, weight gain, and decreased motor activity.

Future Directions

N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine has potential for further research and development. One potential future direction is to study the effects of N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine on cognitive processes such as memory, learning, and decision-making. Additionally, the effects of N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine on other neurotransmitter systems, such as the GABA and glutamate systems, could be studied. Furthermore, N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine could be studied for its potential to treat other mental disorders, such as depression and anxiety. Finally, N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine could be studied for its potential to act as an adjunctive therapy for schizophrenia and other mental disorders.

Synthesis Methods

N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine can be synthesized from clozapine, a commercially available antipsychotic drug. The synthesis involves the use of a palladium-catalyzed Heck reaction, which involves the substitution of a halogen group with an alkene group. The reaction is carried out in the presence of a base such as sodium hydroxide and a palladium catalyst. The reaction yields N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamidelozapine in a high yield.

properties

IUPAC Name

N-[6-[2-(dimethylamino)ethylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS/c1-16(2)7-8-18-11-6-5-10(14-15-11)13-12(17)9-3-4-9/h5-6,9H,3-4,7-8H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYLDXYTSCKMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC1=NN=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.